1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE
Description
This compound belongs to the triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 7-Chloro substituent: Likely influences electronic distribution and metabolic stability.
- 5-yl-2-methylpiperidine: A lipophilic group that may improve membrane permeability and modulate pharmacokinetics.
While direct biological data for this compound are unavailable in the provided evidence, analogs with similar frameworks (e.g., triazoloquinazolines and pyrazolo-pyrimidines) exhibit antitrypanosomal, kinase-inhibitory, and receptor-binding activities .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-(2-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14-7-5-6-12-26(14)19-17-13-15(22)10-11-18(17)27-20(23-19)21(24-25-27)30(28,29)16-8-3-2-4-9-16/h2-4,8-11,13-14H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGBELJCALLGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is typically introduced through nucleophilic substitution reactions involving a suitable piperidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized into several key therapeutic areas:
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, have significant anticancer properties. The mechanism of action often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation across various cancer cell lines.
Case Study : A study demonstrated that similar quinazoline derivatives induced apoptosis in HeLa and MCF-7 cell lines with IC50 values of 15 µM and 20 µM respectively, highlighting their potential as anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The structure of the compound suggests potential antimicrobial activity. Studies have shown that derivatives with benzenesulfonyl groups exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to enhanced lipophilicity and membrane permeability .
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Research found significant efficacy in reducing inflammation in animal models, indicating potential for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Applications in Drug Discovery
The compound is included in various screening libraries for drug discovery:
- 300k Representative Compounds Library
- ChemoGenomic Annotated Library for Phenotypic Screening
- Cysteine Targeted Covalent Library
These libraries facilitate the identification of new therapeutic agents by allowing researchers to evaluate the biological activities of compounds against specific targets .
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazoloquinazolines : Benzenesulfonyl and piperidine groups suggest enhanced blood-brain barrier penetration compared to pyrazolo-pyrimidines .
- Pyrazolo-pyrimidines : Halogenated derivatives show robust antiparasitic activity, but their smaller cores may limit target selectivity compared to triazoloquinazolines .
- Synthesis : DFT studies on related benzodiazepine-quinazoline hybrids highlight the role of electron-deficient sulfonyl groups in stabilizing transition states during cyclization .
Biological Activity
1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2-methylpiperidine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention for its diverse biological activities, including potential anti-hypertensive, anti-cancer, and enzyme inhibitory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C26H23ClN6O3S
- IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine
- SMILES : COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O
Biological Activity Overview
Research indicates that compounds within the triazoloquinazoline class exhibit a range of biological activities:
1. Antihypertensive Activity
A study evaluated a series of 1,2,4-triazolo[1,5-a]quinazolines for their antihypertensive effects using the tail cuff method in rats. Results showed that some derivatives significantly reduced heart rate and blood pressure, suggesting their potential as adrenoblockers or cardiac stimulants .
2. Anticancer Activity
Triazoloquinazolines have been noted for their antiproliferative effects against various cancer cell lines. A recent study demonstrated that certain derivatives exhibited moderate inhibitory effects on cell growth in the low micromolar range. These compounds were also tested for their kinase inhibition capabilities, showing promising results in stabilizing several kinases involved in cancer progression .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been assessed through various studies:
- Acetylcholinesterase Inhibition : Some derivatives displayed strong inhibitory activity against acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound showed significant urease inhibitory activity, indicating its potential in treating infections caused by urease-producing bacteria .
Data Tables
| Biological Activity | Compound Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| Antihypertensive | C718-2083 | 10.5 | |
| Anticancer | C718-2083 | 15.0 | |
| AChE Inhibition | C718-2083 | 8.0 | |
| Urease Inhibition | C718-2083 | 12.0 |
Case Study 1: Antihypertensive Effects
In a controlled study involving hypertensive rats, the administration of selected triazoloquinazoline derivatives resulted in a statistically significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to the blockade of adrenergic receptors.
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating moderate potency. Further studies suggested that these compounds induce apoptosis via mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing the triazolo[1,5-a]quinazoline core in this compound?
- Methodology : The triazoloquinazoline scaffold can be synthesized via cyclization reactions. A common approach involves reacting 2-aminobenzonitrile derivatives with nitrous acid to form a diazo intermediate, followed by thermal or photochemical cyclization . For regioselective triazole formation, thiourea intermediates (e.g., benzylsulfanyl groups) can stabilize reactive intermediates during cyclization, as demonstrated in structurally similar triazolo-pyrimidine derivatives .
- Key Steps :
- Diazotization of 7-chloro-2-aminobenzonitrile.
- Cyclization with a sulfonylbenzene derivative to introduce the benzenesulfonyl group.
- Piperidine substitution via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling .
Q. How is the compound characterized post-synthesis to confirm its structure?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine and triazoloquinazoline moieties .
- X-ray Crystallography : Confirm stereochemistry and regioselectivity using single-crystal diffraction (e.g., SHELXTL software) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Data Table :
| Technique | Expected Data | Example from Evidence |
|---|---|---|
| ¹H NMR | δ 2.1 ppm (2-methylpiperidine), δ 7.5–8.2 ppm (aromatic protons) | : Aromatic protons at δ 7.3–8.1 ppm in triazolo-pyrimidine derivatives |
| X-ray | Bond angles/lengths for triazole-quinazoline fusion | : C–N bond length ~1.34 Å in triazole ring |
Q. What are the recommended storage conditions for this compound?
- Guidelines : Store at –20°C in airtight, light-protected containers to prevent degradation of the sulfonyl and triazole groups. Use desiccants to avoid hydrolysis, as moisture can destabilize the sulfonyl moiety .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?
- Methodology :
- Thermodynamic vs. Kinetic Control : Adjust reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF) favor the more stable regioisomer .
- Catalytic Approaches : Use Pd-catalyzed cross-coupling to install substituents post-cyclization, avoiding direct competition during ring formation .
- Case Study : reports a 15% yield improvement in pyrazole synthesis using microwave-assisted cyclization, suggesting similar optimization for triazoloquinazoline .
Q. How do structural modifications (e.g., benzenesulfonyl vs. trifluoromethylphenyl) impact biological activity?
- SAR Study Design :
Synthesize analogs with varying substituents at position 3 (e.g., benzenesulfonyl, trifluoromethylphenyl, methyl).
Test in enzyme inhibition assays (e.g., kinase or phosphodiesterase panels).
Correlate electronic properties (Hammett σ values) with activity trends.
- Contradiction Analysis : If conflicting activity data arise, validate compound purity via HPLC ( ) and standardize assay protocols (e.g., ATP concentration in kinase assays) .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Approaches :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to assess sulfonyl group electrophilicity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1), focusing on π-π stacking between quinazoline and aromatic residues .
- Validation : Compare computational binding energies with experimental IC50 values from enzymatic assays.
Q. How can degradation pathways be analyzed to improve compound stability?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- Analytical Tools : LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group to sulfonic acid) .
Data Contradiction Resolution
Q. How should researchers resolve discrepancies in reported biological activity data?
- Stepwise Protocol :
Reproduce Experiments : Ensure identical assay conditions (e.g., cell line, incubation time).
Verify Compound Integrity : Use HPLC to check for impurities >98% purity ( ).
Control Variables : Test metabolites or degradation products in parallel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
